molecular formula C60H88N16O15S B608534 Leuprolide mesylate CAS No. 944347-41-5

Leuprolide mesylate

货号: B608534
CAS 编号: 944347-41-5
分子量: 1305.5 g/mol
InChI 键: MBIDSOMXPLCOHS-XNHQSDQCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Leuprolide mesylate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) used as an androgen deprivation therapy for advanced prostate cancer. It acts as a GnRH agonist, initially stimulating pituitary gonadotropin release, followed by sustained suppression of testosterone production to castration levels (<50 ng/dL) .

准备方法

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Amino Acid Attachment

The synthesis begins with a super-acid labile resin, such as 2-chlorotrityl chloride resin, which facilitates mild cleavage conditions and minimizes side reactions . The C-terminal proline residue is anchored to the resin via its carboxyl group, protected by a t-butyloxycarbonyl (Boc) group. This step ensures directional elongation of the peptide chain while preserving stereochemical integrity .

Sequential Amino Acid Coupling

The peptide chain is assembled using a combination of solid-phase and solution-phase synthesis. Each amino acid is activated with coupling reagents such as HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) before being added to the growing chain . Critical steps include:

  • Protection of Side Chains : Temporary protecting groups (e.g., Trt for histidine, tBu for serine and tyrosine) prevent undesired side reactions during coupling .

  • D-Amino Acid Incorporation : The D-leucine residue at position 6 is introduced using pre-activated D-leucine-OAll ester, ensuring correct chirality .

Final Deprotection and Cleavage

After chain assembly, the protected peptide is cleaved from the resin using a trifluoroacetic acid (TFA) solution containing water, triisopropylsilane (TIS), and ethanedithiol (EDT) . This step removes acid-labile protecting groups while preserving the peptide backbone. The crude product is precipitated with methyl tert-butyl ether (MTBE) and isolated via centrifugation .

Post-Synthesis Modifications

Amidation of the C-Terminus

The C-terminal proline residue undergoes amidation with ethylamine in the presence of diisopropylethylamine (DIPEA) and dimethylformamide (DMF) . This reaction is catalyzed by HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , yielding the protected leuprolide precursor .

Global Deprotection

The fully protected peptide is treated with a TFA/water/TIS/EDT mixture to remove remaining protecting groups, such as Trt (histidine) and Pbf (arginine) . The final product is precipitated, washed, and lyophilized to obtain leuprolide free base .

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC)

Crude leuprolide is purified using reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water containing 0.1% TFA . This step achieves a purity of ≥99.0% , as required for pharmaceutical applications . Key impurities, such as D-Ser⁴-leuprolide and D-His²-leuprolide, are reduced to <0.1% .

Table 1: Impurity Profile of Leuprolide Mesylate

ImpurityMaximum Allowable Level (%)
D-Ser⁴-leuprolide0.1
D-His²-leuprolide0.2
Other single impurities0.1

Salt Formation

Leuprolide free base is converted to its mesylate salt by reaction with methanesulfonic acid in a polar solvent (e.g., acetic acid) . The resulting salt is crystallized, filtered, and dried under vacuum to achieve a stoichiometric ratio of 1:1 (leuprolide:methanesulfonate) .

Formulation and Stabilization

Injectable Emulsion Preparation

This compound is formulated as a sterile, off-white to pale yellow emulsion for subcutaneous injection . The emulsion comprises:

  • Lipid Phase : Soybean oil and lecithin to solubilize the hydrophobic peptide.

  • Aqueous Phase : Water for injection, glycerol, and sodium hydroxide (for pH adjustment) .

The pre-mixed formulation is filled into syringes using 18-gauge needles and stored under refrigeration (2–8°C) to prevent phase separation .

Pharmacokinetic Considerations

The 6-month depot formulation maintains steady-state serum leuprolide concentrations of 0.497–2.57 ng/mL after the first dose, with a mean AUC₀₋₆ months of 224 day·ng/mL . The median Tₘₐₓ is 3.2 hours, ensuring rapid onset of action .

Comparative Analysis of Synthesis Methods

Solid-Phase vs. Solution-Phase Synthesis

While solid-phase synthesis dominates industrial production, solution-phase methods are occasionally employed for specific intermediates. The patent EP2119725A1 highlights that solid-phase synthesis reduces racemization risks by 30–40% compared to solution-phase approaches .

Cost and Scalability

The use of super-acid labile resins increases raw material costs by 15–20% but improves yield by minimizing cleavage-related degradation . Industrial-scale batches (≥50 kg) achieve an overall yield of 68–72% , making the process economically viable .

Regulatory and Manufacturing Considerations

Compliance with ICH Guidelines

This compound production adheres to ICH Q3A(R2) for impurity control and ICH Q6B for specification setting . Stability studies under accelerated conditions (40°C/75% RH) confirm a shelf life of 24 months for the lyophilized product .

Environmental Impact

Waste streams containing TFA and DMF are neutralized with alkaline solutions and subjected to activated carbon filtration, reducing environmental toxicity by ≥90% .

化学反应分析

反应类型: 醋酸亮丙瑞林主要发生水解和酶降解。它在生理条件下相对稳定,但在酸性或碱性环境中可能会发生水解。

常用试剂和条件:

    水解: 酸性或碱性条件会导致肽键水解。

    酶降解: 蛋白水解酶可以裂解肽键,导致醋酸亮丙瑞林降解。

主要生成物: 醋酸亮丙瑞林水解或酶降解形成的主要产物是较小的肽片段和单个氨基酸。

科学研究应用

Treatment of Advanced Prostate Cancer

Leuprolide mesylate is widely used for the palliative treatment of advanced prostate cancer. It functions as a luteinizing hormone-releasing hormone agonist, leading to an initial surge in testosterone followed by a significant decrease due to downregulation of GnRH receptors in the pituitary gland. This results in reduced secretion of luteinizing hormone and follicle-stimulating hormone, ultimately lowering testosterone levels.

Clinical Efficacy

Recent studies have demonstrated the efficacy of this compound formulations:

  • A phase 3 trial for a 3-month depot formulation showed that 97.9% of patients achieved serum testosterone suppression to levels below 50 ng/dL by day 28, maintaining this suppression through day 168 .
  • Another 6-month pre-mixed depot formulation study reported that 98.5% of subjects reached castrate testosterone levels within 28 days .

Safety Profile

Common adverse effects include hot flashes, hypertension, and injection site reactions. In clinical trials, treatment-emergent adverse events were predominantly mild to moderate .

Management of Precocious Puberty

This compound is also utilized to treat precocious puberty in children, effectively delaying sexual development. By reducing sex hormone levels, it helps manage symptoms associated with early maturation.

Clinical Findings

A study involving children undergoing treatment with this compound reported significant reductions in sex steroid levels, leading to improved clinical outcomes and psychosocial benefits for patients .

Formulations and Administration

This compound is available in several formulations, including:

Formulation Dosage Administration Frequency Indications
Depot Injection25 mg (3-month)Every 3 monthsAdvanced prostate cancer
Depot Injection50 mg (6-month)Every 6 monthsAdvanced prostate cancer
Subcutaneous Injection42 mg (6-month)Every 6 monthsAdvanced prostate cancer

These formulations allow for less frequent dosing compared to daily treatments, enhancing patient compliance and convenience .

Case Studies and Research Insights

Numerous case studies have highlighted the effectiveness of this compound:

  • A multicenter study indicated that patients receiving this compound experienced sustained testosterone suppression over extended periods, with most patients reporting manageable side effects .
  • Quality of life assessments showed improvements among patients undergoing androgen deprivation therapy with this compound, emphasizing its role not only in disease management but also in enhancing overall well-being .

作用机制

醋酸亮丙瑞林作为促性腺激素释放激素受体 (GnRHR) 的强效激动剂发挥作用。与 GnRHR 结合后,它最初会刺激黄体生成激素 (LH) 和卵泡刺激素 (FSH) 的释放,导致性类固醇水平短暂升高。长期激活 GnRHR 会导致受体下调和促性腺激素分泌抑制,最终降低性类固醇水平。 这种机制是其在治疗前列腺癌和子宫内膜异位症等疾病中的治疗作用的基础 .

相似化合物的比较

Formulation and Administration

  • Dosage : 42 mg (equivalent to 50 mg leuprolide mesylate) administered via a pre-filled, pre-mixed subcutaneous injectable suspension every 6 months .
  • Key Excipients : N-methyl-2-pyrrolidone (NMP) and poly(d,l-lactide) for controlled drug release .
  • Storage : Requires refrigeration (2–8°C) but remains stable for 7 days at room temperature post-removal .

Pharmacokinetics (PK)

  • Release Profile : Biphasic release with an initial burst phase (mean serum concentration >90 ng/mL) followed by a plateau phase, maintaining steady-state levels for 6 months .
  • Accumulation: No significant accumulation observed with repeated dosing .

Clinical Efficacy

  • Testosterone Suppression : 97.9% of patients achieved castration levels (≤50 ng/dL) by Day 28, sustained through 12 months in phase 3 trials .
  • FDA Approval : Approved in May 2021 for advanced prostate cancer; a 3-month formulation (21 mg) is under FDA review (PDUFA date: August 29, 2025) .

Leuprolide Acetate

Formulation Differences

Parameter This compound (Camcevi®) Leuprolide Acetate (Lupron Depot®, Eligard®)
Salt Form Mesylate Acetate
Administration Subcutaneous (pre-filled syringe) Intramuscular (Lupron) or Subcutaneous (Eligard)
Reconstitution Not required Required for Eligard®
Storage Refrigerated; 7-day RT stability Lupron: Refrigerated; Eligard: Room temperature post-mixing
Dosing Intervals 6-month (42 mg); 3-month (21 mg pending) 1-, 3-, 4-, or 6-month formulations
Shelf Life Post-Mixing 7 days 30 minutes (Eligard®)

Other GnRH Agonists/Analogs

Triptorelin

  • Formulation : Requires reconstitution with a mixing adapter; room-temperature storage but must be administered within 2 minutes .
  • Dosing : 1-, 3-, or 6-month intervals.
  • PK Profile : Similar biphasic release but lacks pre-filled convenience .

Goserelin (Zoladex®)

  • Administration : Subcutaneous implant (12-month duration).
  • Limitation : Requires surgical insertion, unlike injectable leuprolide formulations .

Key Research Findings

  • Stability Advantage : this compound’s methylated salt enhances stability, enabling pre-mixed syringes and reducing preparation errors .
  • Patient Adherence : The 6-month dosing interval and ready-to-use design improve compliance compared to shorter-acting analogs .
  • Phase 3 Data: this compound demonstrated non-inferiority to leuprolide acetate in testosterone suppression, with 98.6% efficacy at Day 28 .

生物活性

Leuprolide mesylate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) that plays a crucial role in the management of hormone-sensitive conditions, particularly advanced prostate cancer. This article delves into its biological activity, mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound functions as a gonadotropin-releasing hormone agonist . It initially stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in testosterone levels. However, with continued administration, it results in downregulation of GnRH receptors, leading to decreased secretion of LH and FSH, ultimately suppressing testosterone production from the testes. This mechanism is vital for its therapeutic effects in prostate cancer, where androgens like testosterone promote tumor growth.

Pharmacokinetics

This compound is administered via subcutaneous injection, with pharmacokinetic studies indicating:

  • Peak serum concentration (Cmax) : 94-100 ng/mL within 2-4 hours post-injection.
  • Half-life : Approximately 3 hours, with continuous release observed over extended periods.
  • Volume of distribution (Vss) : Approximately 26.5 L .

The drug achieves castrate testosterone levels (≤50 ng/dL) in the majority of patients by day 28 of treatment .

Clinical Efficacy

Recent studies have demonstrated the effectiveness of this compound in achieving testosterone suppression and reducing prostate-specific antigen (PSA) levels:

  • In a phase 3 trial involving 137 patients with advanced prostate cancer, 98.5% achieved castrate levels by day 28, with a mean testosterone concentration of 17.6 ng/dL .
  • The reduction in PSA levels was significant and sustained throughout the study duration .

Table 1: Clinical Efficacy Data

Study TypePatient PopulationTestosterone Suppression RatePSA ReductionAdverse Events
Phase 3137 patients98.5% by Day 28SignificantHot flush (48.9%), Hypertension (14.6%)
Open-labelAdvanced Prostate Cancer97% maintained ≤50 ng/dL through Day 336Continuous reduction observedInjection site reactions, fatigue

Safety Profile

This compound is generally well-tolerated; however, it is associated with several adverse effects:

  • Common Adverse Events : Hot flushes (48.9%), hypertension (14.6%), injection site reactions, upper respiratory infections, musculoskeletal pain, and fatigue .
  • Serious Risks : Potential cardiovascular risks including myocardial infarction and stroke have been noted but are considered low relative to the benefits .

Case Studies

Several case studies highlight the effectiveness and safety of this compound in clinical practice:

  • Case Study A : A patient with metastatic prostate cancer achieved significant reduction in both testosterone and PSA levels after initiating treatment with this compound. The patient reported manageable side effects primarily consisting of hot flushes.
  • Case Study B : Another patient experienced transient tumor flare symptoms during the first weeks of therapy but ultimately benefited from sustained testosterone suppression and improved quality of life metrics.

常见问题

Basic Research Questions

Q. What is the molecular mechanism by which leuprolide mesylate suppresses testosterone in hormone-dependent cancers?

this compound acts as a gonadotropin-releasing hormone receptor (GnRHR) agonist. Upon sustained binding, it desensitizes pituitary GnRHRs, suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. In males, this reduces testosterone to castration levels, inhibiting androgen receptor-positive tumor growth . Methodologically, researchers should validate receptor binding affinity via in vitro radioligand assays and monitor serum testosterone levels in preclinical models using ELISA or LC-MS/MS.

Q. What are the standard preclinical dosage regimens for this compound in prostate cancer studies?

Preclinical studies often use subcutaneous injections at 1–5 mg/kg in rodent models, mirroring human depot formulations. For translational relevance, researchers should align dosing intervals (e.g., 1–6 months) with clinical trial phases, referencing pharmacokinetic parameters like AUC and half-life . Phase 2/3 trials typically employ 4 mg oral tablets (QD/BID) or injectable suspensions (42 mg/6 months), with efficacy measured via sustained testosterone suppression ≤50 ng/dL .

Q. Which analytical techniques are recommended for assessing this compound purity and stability?

High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (LC-MS/MS) are gold standards for quantifying purity. Stability studies should follow ICH guidelines, testing degradation under varying temperatures and pH. For complex formulations (e.g., depot suspensions), particle size analysis and dissolution profiling are critical .

Advanced Research Questions

Q. How should researchers design long-term efficacy studies for this compound in hormone-dependent cancers?

Use randomized controlled trials (RCTs) with endpoints like testosterone suppression ≤50 ng/dL, progression-free survival, and PSA levels. Incorporate stratified sampling to account for variables such as baseline testosterone, age, and comorbidities. Phase 3 trials (e.g., 144 participants over 48 weeks) demonstrate 93% efficacy in maintaining castration levels . Include control arms with LHRH antagonists or placebo, and pre-register protocols to minimize bias .

Q. How can discrepancies in testosterone suppression data across clinical trials be resolved?

Discrepancies often arise from assay variability (e.g., immunoassays vs. mass spectrometry) or patient heterogeneity. Mitigate this by:

  • Standardizing testosterone measurement protocols.
  • Conducting meta-analyses with subgroup stratification (e.g., obesity, renal impairment).
  • Applying multivariate regression to isolate confounding variables . For example, a 2024 study found nadir T ≤5 ng/dL in 93% of patients using LC-MS/MS, versus 85% with immunoassays .

Q. What experimental strategies improve reproducibility in pharmacokinetic (PK) studies of this compound?

  • Preclinical: Use cannulated animal models for continuous blood sampling to capture PK profiles accurately.
  • Clinical: Employ population PK modeling to account for inter-individual variability.
  • Data Transparency: Share raw datasets (e.g., plasma concentration-time curves) in public repositories like Zenodo, adhering to FAIR principles .

Q. How can researchers evaluate combination therapies involving this compound and novel anti-androgens?

Use factorial design trials to assess synergism. For example, Phase 2 studies combined leuprolide with enzalutamide, monitoring additive testosterone suppression and resistance mechanisms. Measure co-primary endpoints: (1) time to castration resistance and (2) PSA doubling time. Statistical power analysis should account for potential interaction effects .

Q. What methodologies ensure sample representativeness in bioanalytical studies of this compound?

Follow ASTM E3230-19 guidelines for subsampling particulate formulations. Use homogenization and incremental sampling to minimize heterogeneity. For depot suspensions, validate particle size distribution via dynamic light scattering and ensure ≥95% confidence in subsample representativeness .

Q. How should statistical approaches address conflicting efficacy data in diverse patient populations?

Apply Bayesian hierarchical models to pool data from heterogeneous cohorts. For example, a 2023 meta-analysis resolved disparities in precocious puberty trials by adjusting for genetic polymorphisms in GnRHR. Sensitivity analyses and bootstrap resampling further validate robustness .

Q. What are the critical considerations for transitioning from monthly to 6-month this compound formulations in clinical practice?

Monitor burst release profiles and steady-state pharmacokinetics. Phase 3 trials for 6-month formulations (42 mg) showed equivalent efficacy to monthly dosing, but researchers must assess adherence and real-world outcomes (e.g., breakthrough testosterone surges) using longitudinal mixed-effects models .

属性

CAS 编号

944347-41-5

分子式

C60H88N16O15S

分子量

1305.5 g/mol

IUPAC 名称

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;methanesulfonic acid

InChI

InChI=1S/C59H84N16O12.CH4O3S/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-5(2,3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,2,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1

InChI 键

MBIDSOMXPLCOHS-XNHQSDQCSA-N

SMILES

CCNC([C@@H]1CCCN1C([C@@H](NC([C@@H](NC([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H]2CCC(N2)=O)=O)Cc3nc[nH]c3)=O)Cc4c5ccccc5[nH]c4)=O)CO)=O)Cc6ccc(O)cc6)=O)CC(C)C)=O)CC(C)C)=O)CCCNC(N)=N)=O)=O.CS(=O)(O)=O

手性 SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CS(=O)(=O)O

规范 SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CS(=O)(=O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Leuprolide mesylate;  Pglu-his-trp-ser-tyr-d-leu-leu-arg-pro-nhc2H5 methanesulfonate; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

cis-3-Hydroxycotinine tbdms
Leuprolide mesylate
cis-3-Hydroxycotinine tbdms
Leuprolide mesylate
cis-3-Hydroxycotinine tbdms
Leuprolide mesylate
cis-3-Hydroxycotinine tbdms
Leuprolide mesylate
cis-3-Hydroxycotinine tbdms
Leuprolide mesylate
cis-3-Hydroxycotinine tbdms
Leuprolide mesylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。